4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-9-6-17-10(16-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGEXVAIMRWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214377 | |
| Record name | 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22091-40-3 | |
| Record name | 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS No. 22091-40-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : CHClFN\O
- Molecular Weight : 261.63 g/mol
- CAS Number : 22091-40-3
Structural Characteristics
The structure of this compound features a chloromethyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique reactivity and biological profile.
Research indicates that the compound exhibits multiple mechanisms of action, including:
- Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with target enzymes, leading to significant inhibitory effects on cholinesterases and lipoxygenases .
- Cytotoxicity : Studies have shown that this compound displays cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Efficacy in Biological Assays
The biological activity of the compound has been evaluated through various in vitro assays:
| Assay Type | Target | IC Values |
|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 10.4 μM |
| Butyrylcholinesterase (BChE) | 7.7 μM | |
| Lipoxygenase Inhibition | LOX-5 | Moderate Activity |
| LOX-15 | Moderate Activity | |
| Cytotoxicity | MCF-7 Cell Line | IC: 15.63 μM |
These results indicate that the compound has promising potential as a multi-target drug candidate.
Case Studies
- Inhibition Studies : A study evaluated the inhibition of cholinesterases by derivatives of oxazole compounds, highlighting that modifications in the phenyl ring significantly affect enzyme activity. The compound was noted for its dual inhibitory effect against AChE and BChE .
- Cytotoxicity Assessment : In vitro tests on MCF-7 cells demonstrated that the compound induced apoptosis, as evidenced by increased p53 expression and caspase-3 cleavage. These findings suggest a mechanism for its anticancer activity .
Potential Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, it may be beneficial in treating conditions like Alzheimer's disease.
- Cancer Therapy : Its cytotoxic effects on cancer cell lines position it as a candidate for further development in oncology.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole has been investigated for its potential as an antitumor agent . Studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, making them more effective in vivo.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Agrochemicals
This compound is also being explored for its use in agricultural chemicals . Its ability to act as a potent herbicide or fungicide is under investigation due to its unique structural properties that allow it to interact with biological systems in plants.
Case Study: Herbicidal Activity
Research has shown that formulations containing this compound demonstrated effective control over specific weed species without harming crop plants. This selectivity is crucial for developing sustainable agricultural practices.
Materials Science
In materials science, this compound serves as a versatile building block for synthesizing new polymers and materials with enhanced properties. Its reactive chloromethyl group allows for easy incorporation into various polymer matrices.
Case Study: Polymer Synthesis
Recent studies have reported the successful incorporation of this compound into epoxy resins, resulting in materials with improved thermal stability and chemical resistance. These advancements are significant for applications in coatings and composites.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitutions, while the trifluoromethylphenyl group stabilizes the oxazole ring via electron-withdrawing effects . Thiazole analogs exhibit higher reactivity in electrophilic substitutions due to sulfur’s polarizability .
- Synthetic Utility: The target compound has been used in coupling reactions (e.g., with bromophenoxy derivatives) to generate complex heterocycles for drug discovery .
- Thermal Properties : Thiazole derivatives generally exhibit higher melting points than oxazoles, as seen in 2-[4-(chloromethyl)phenyl]-1,3-thiazole (67–69°C) .
Q & A
Q. What are the established synthetic methodologies for 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole, and what are their limitations?
The compound is typically synthesized via modified Ritter reactions or cyclization reactions involving trifluoromethylphenyl precursors. For example, describes the use of a Ritter reaction intermediate (4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole) to generate structurally related oxazolines. Limitations include low yields due to steric hindrance from the trifluoromethyl group and challenges in controlling regioselectivity during chloromethylation . highlights the use of carboxylic acid derivatives (e.g., 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-5-carboxylic acid) as intermediates, but purification remains problematic due to the compound’s sensitivity to hydrolysis .
Q. How is the compound structurally characterized in academic research?
Common techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the positions of the chloromethyl and trifluoromethyl groups via H and C chemical shifts.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : demonstrates the use of single-crystal X-ray studies (mean C–C bond length = 0.004 Å, R factor = 0.053) to resolve steric interactions between substituents .
Advanced Research Questions
Q. What catalytic systems are effective for functionalizing the chloromethyl group in this compound?
Nickel-catalyzed C–H arylation ( ) has been explored for analogous oxazoles, achieving 51% yield under optimized conditions (Ni(COD), dcypt ligand, KPO, 140°C, 22.5 h). However, the chloromethyl group’s reactivity may lead to undesired side reactions, such as elimination or cross-coupling, requiring careful ligand selection (e.g., bulky phosphines) to suppress these pathways .
Q. How does the trifluoromethyl group influence the compound’s biological activity in pesticidal applications?
shows that trifluoromethyl-substituted oxazolines exhibit acaricidal activity (LC = 0.088 mg/L against spider mites), attributed to enhanced lipophilicity and metabolic stability. However, reports inactivity in antimicrobial assays for similar oxazole derivatives, suggesting that bioactivity is highly dependent on the substitution pattern of the N-heterocyclic fragment .
Q. What strategies address contradictions in reported bioactivity data for this compound class?
Discrepancies between studies (e.g., acaricidal vs. antimicrobial inactivity) may arise from:
- Assay-specific factors : used a leaf-dipping method for mites, while employed broth microdilution for bacteria.
- Substituent effects : The chloromethyl group’s electrophilicity may enhance pesticidal activity but reduce compatibility with bacterial targets. Methodological standardization and comparative SAR studies are recommended to resolve contradictions .
Q. How can computational modeling predict the reactivity of the chloromethyl group in this compound?
DFT calculations (e.g., B3LYP/6-31G*) can model the chloromethyl group’s susceptibility to nucleophilic substitution or elimination. highlights the use of computational ligand design for oxadiazole-containing complexes, which can be adapted to predict steric and electronic effects in oxazole derivatives .
Q. What are the challenges in synthesizing derivatives via electrophilic aromatic substitution (EAS) on the trifluoromethylphenyl ring?
The trifluoromethyl group is strongly electron-withdrawing, deactivating the phenyl ring and directing EAS to the meta position. notes that steric hindrance from the trifluoromethyl group further complicates functionalization, requiring high-temperature conditions or directing groups to achieve regioselectivity .
Methodological Recommendations
- For Synthesis : Optimize Ritter reaction conditions (e.g., solvent polarity, temperature) to improve yields ().
- For Bioactivity Screening : Prioritize leaf-dipping or contact-based assays for pesticidal studies () and include PASS (Prediction of Activity Spectra) analysis for preliminary activity prediction ().
- For Structural Analysis : Combine XRD with dynamic NMR to resolve conformational flexibility in solution ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
